

# Crystal Structure of Long-Chain Bis(pyridinium)alkane Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: 1,10-Bis(pyridinium)decane

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This technical guide provides an in-depth analysis of the crystal structure of long-chain bis(pyridinium)alkane derivatives, a class of compounds with significant potential in various therapeutic areas. Due to the limited availability of public crystallographic data for **1,10-bis(pyridinium)decane** derivatives, this guide utilizes the closely related structure of N,N'-Bis(4-pyridylmethylene)octane-1,8-diamine as a representative example to illustrate the core structural features and experimental methodologies. This analog, with its eight-carbon aliphatic chain, provides valuable insights into the molecular conformation and packing of this compound class.

## Core Crystallographic Data

The crystallographic data for N,N'-Bis(4-pyridylmethylene)octane-1,8-diamine, a structural analog of the **1,10-bis(pyridinium)decane** series, are summarized in the table below. The data reveals a monoclinic crystal system. The central eight-carbon chain adopts a fully extended conformation, and the entire molecule is generated by a crystallographic center of inversion.<sup>[1]</sup>  
<sup>[2]</sup>

Parameter	Value
Chemical Formula	C <sub>20</sub> H <sub>26</sub> N <sub>4</sub>
Molecular Weight	322.45
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	11.6285 (4)
b (Å)	9.3821 (3)
c (Å)	8.8302 (3)
α (°)	90
β (°)	111.143 (2)
γ (°)	90
Volume (Å <sup>3</sup> )	898.52 (5)
Z	2
Temperature (K)	140
Radiation	Mo Kα
Wavelength (Å)	0.71073

Table 1: Crystallographic data for N,N'-Bis(4-pyridylmethylene)octane-1,8-diamine. Data sourced from[3].

## Experimental Protocols

The synthesis and crystallization of these compounds are crucial steps for obtaining high-quality crystals suitable for X-ray diffraction analysis. The following protocols are based on established methods for similar compounds.

## Synthesis of N,N'-Bis(4-pyridylmethylene)octane-1,8-diamine[1]

- Dissolution: 1,8-Diaminooctane (1 mmol, 0.145 g) is dissolved in 15 ml of methanol.
- Addition: To this solution, 4-pyridinecarboxaldehyde (2 mmol, 0.215 g) is added.
- Reaction: The mixture is heated for 4 hours.
- Crystallization: The solid that forms upon cooling is recrystallized from methanol to yield the final product.

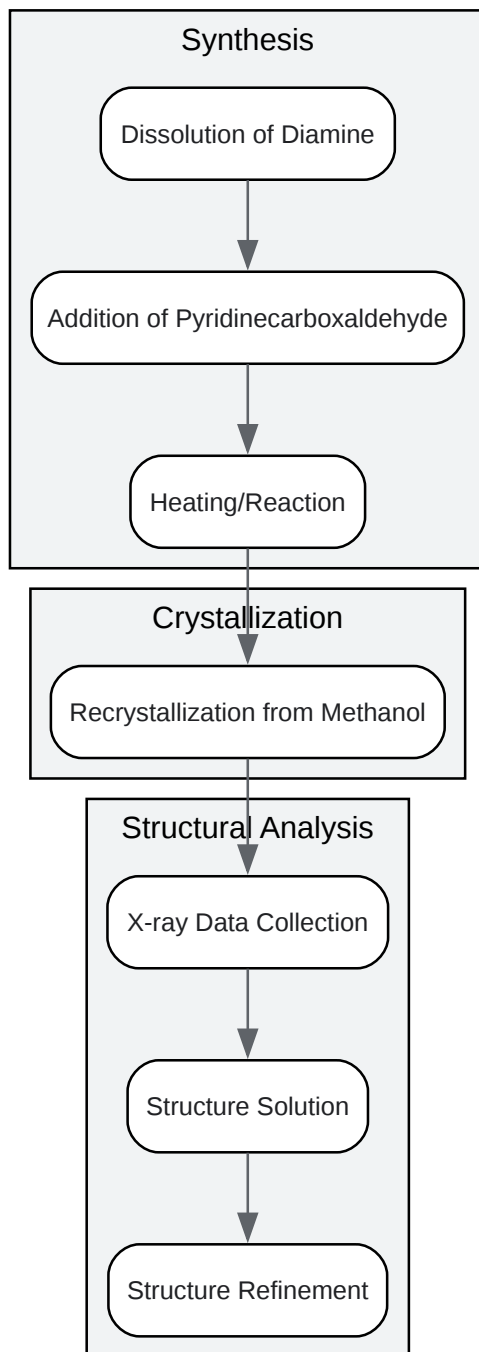
## Single-Crystal X-ray Diffraction Analysis[1]

- Crystal Mounting: A suitable single crystal is mounted on a diffractometer.
- Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 140 K) using a radiation source such as Mo K $\alpha$ . A detector like a Bruker SMART APEX area-detector is used to measure the intensities of the diffracted X-rays.[3]
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using software such as SHELXS97 and SHELXL97.[3]

## Logical Workflow for Structural Analysis

The process from synthesizing the compound to analyzing its crystal structure follows a logical progression. This workflow ensures the reliable determination of the molecular and crystal structure.

## Experimental Workflow for Crystal Structure Analysis



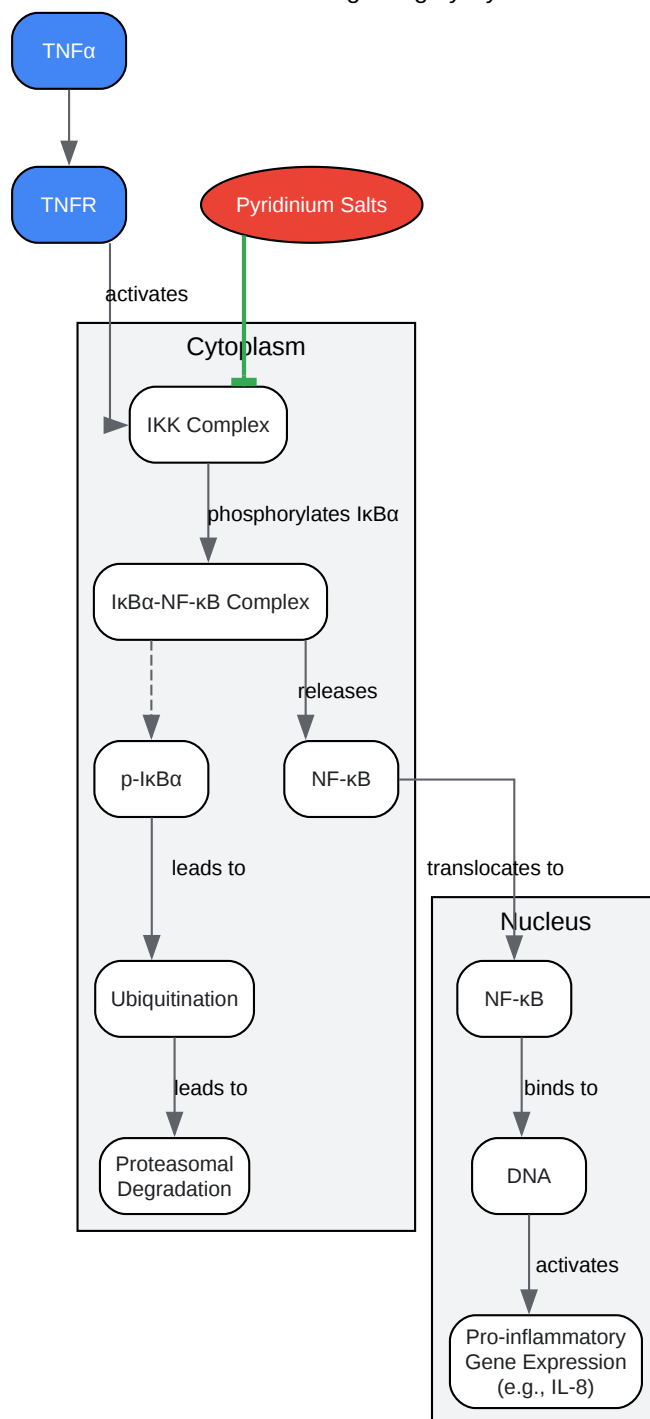
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*Experimental Workflow for Crystal Structure Analysis*

## Biological Activity and Signaling Pathways

Long-chain bis(pyridinium)alkanes have demonstrated notable biological activities, including antifungal and cytotoxic effects.[4] Furthermore, certain amphiphilic pyridinium salts have been shown to potently suppress the secretion of interleukin-8 (IL-8) from lung epithelial cells, a key factor in the inflammatory response in cystic fibrosis.[5] This effect is achieved through the blockade of the TNF $\alpha$ /NF $\kappa$ B signaling pathway.[5] Some pyridinium salts have also shown promise as antitumor agents by inducing apoptosis in cancer cells.[6] A derivative of tanshinone I containing a pyridinium salt moiety has been found to target the PI3K/Akt/mTOR signaling pathway.[7]

The diagram below illustrates the inhibitory action of certain pyridinium salts on the TNF $\alpha$ -induced NF- $\kappa$ B signaling pathway, a critical regulator of inflammation.

Inhibition of TNF $\alpha$ /NF- $\kappa$ B Signaling by Pyridinium Salts[Click to download full resolution via product page](#)*Inhibition of TNF $\alpha$ /NF- $\kappa$ B Signaling Pathway*

This guide provides a foundational understanding of the crystal structure and potential therapeutic applications of long-chain bis(pyridinium)alkane derivatives. Further research, particularly in obtaining and analyzing the crystal structure of the **1,10-bis(pyridinium)decane** derivative, will be instrumental in advancing the development of this promising class of compounds.

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